molecular formula C17H13ClO4S2 B12174780 S-(4-chlorophenyl) 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carbothioate 4,4-dioxide

S-(4-chlorophenyl) 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carbothioate 4,4-dioxide

Cat. No.: B12174780
M. Wt: 380.9 g/mol
InChI Key: KTLWNYLQFIPSIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

S-(4-chlorophenyl) 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carbothioate 4,4-dioxide is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a phenyl group, and an oxathiine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-(4-chlorophenyl) 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carbothioate 4,4-dioxide typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorophenyl thiol with phenylacetylene under specific conditions to form the oxathiine ring . The reaction conditions often require the use of catalysts and controlled temperatures to ensure the correct formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles can be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

S-(4-chlorophenyl) 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carbothioate 4,4-dioxide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new aromatic or aliphatic groups to the compound .

Scientific Research Applications

S-(4-chlorophenyl) 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carbothioate 4,4-dioxide has several scientific research applications:

Mechanism of Action

The mechanism of action of S-(4-chlorophenyl) 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carbothioate 4,4-dioxide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modifying their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to S-(4-chlorophenyl) 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carbothioate 4,4-dioxide include other oxathiine derivatives and compounds with similar functional groups, such as:

Uniqueness

What sets this compound apart is its specific combination of functional groups and ring structure, which confer unique chemical and biological properties.

Properties

Molecular Formula

C17H13ClO4S2

Molecular Weight

380.9 g/mol

IUPAC Name

S-(4-chlorophenyl) 4,4-dioxo-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carbothioate

InChI

InChI=1S/C17H13ClO4S2/c18-13-6-8-14(9-7-13)23-17(19)15-16(12-4-2-1-3-5-12)24(20,21)11-10-22-15/h1-9H,10-11H2

InChI Key

KTLWNYLQFIPSIA-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)C(=C(O1)C(=O)SC2=CC=C(C=C2)Cl)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.